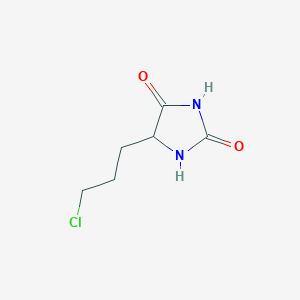
Methyl 3-chloro-2-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-2-phenylacrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of a phenyl group, a chlorine atom, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-phenylacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor has been demonstrated to be efficient and scalable .
化学反应分析
Types of Reactions: Methyl 3-chloro-2-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Strong acids (e.g., sulfuric acid) for esterification, radical initiators (e.g., AIBN) for polymerization.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.
Polymers: Poly(this compound) and copolymers with other acrylates or methacrylates.
科学研究应用
Methyl 3-chloro-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules or surfaces for biological studies.
Industry: It is used in the production of specialty polymers and coatings with specific properties.
作用机制
The mechanism of action of methyl 3-chloro-2-phenylacrylate involves its reactivity towards nucleophiles and electrophiles. The ester functional group can undergo hydrolysis, while the double bond can participate in addition reactions. The chlorine atom can be substituted by various nucleophiles, leading to the formation of diverse products. These reactions are facilitated by the electronic properties of the phenyl and chlorine substituents, which influence the reactivity of the acrylate moiety .
相似化合物的比较
Methyl 2-chloro-3-phenylacrylate: Similar structure but with different positioning of the chlorine atom.
Ethyl 3-chloro-2-phenylacrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-bromo-2-phenylacrylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: Methyl 3-chloro-2-phenylacrylate is unique due to its specific reactivity profile, which is influenced by the combination of the phenyl group, chlorine atom, and ester functional group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science .
属性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
methyl (E)-3-chloro-2-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7H,1H3/b9-7+ |
InChI 键 |
SQTTWKMMMBZUPW-VQHVLOKHSA-N |
手性 SMILES |
COC(=O)/C(=C/Cl)/C1=CC=CC=C1 |
规范 SMILES |
COC(=O)C(=CCl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



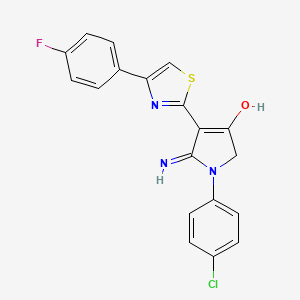
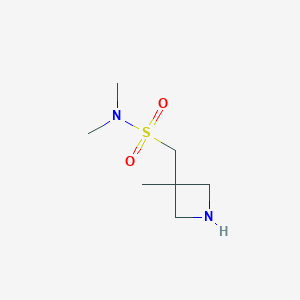
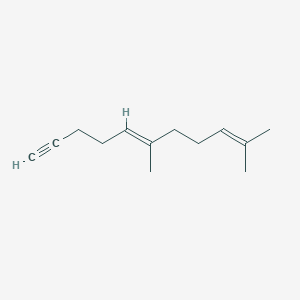
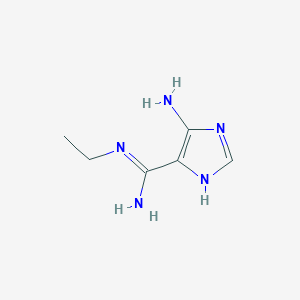
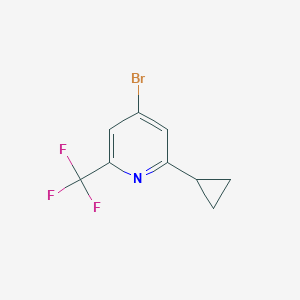

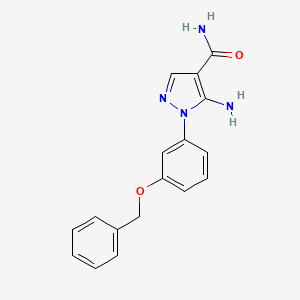
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)

![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
